molecular formula C8H5BrClFO2 B13718655 3'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride

3'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride

Cat. No.: B13718655
M. Wt: 267.48 g/mol
InChI Key: HVHHUSWVNDGBCU-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl chloride backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenol followed by chlorination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus trichloride for chlorination .

Industrial Production Methods

In industrial settings, the production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride may involve large-scale batch reactors where the reactants are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation can produce ketones.

Scientific Research Applications

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with various molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also participate in electron transfer reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxyphenacyl chloride
  • 2-Fluoro-4-hydroxyphenacyl chloride
  • 3-Bromo-2-fluorophenacyl chloride

Uniqueness

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenacyl chloride backbone. This unique structure provides distinct reactivity and interaction profiles compared to similar compounds, making it valuable in specific chemical and biological applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(3-bromo-2-fluoro-4-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-7-5(12)2-1-4(8(7)11)6(13)3-10/h1-2,12H,3H2

InChI Key

HVHHUSWVNDGBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)F)Br)O

Origin of Product

United States

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